[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid
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Overview
Description
[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets . For instance, 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a related compound, has been used to prepare dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
For example, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Result of Action
Related compounds have been shown to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Action Environment
The action of [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility, stability, and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the thioacetic acid moiety. One common method involves the reaction of 4-formyl-3-methyl-1-phenyl-1H-pyrazole with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the thioacetic acid moiety under basic conditions.
Major Products
Oxidation: 4-Carboxy-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid.
Reduction: 4-(Hydroxymethyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-pyrazole-3-carboxylic acid: Similar pyrazole structure but lacks the thioacetic acid moiety.
3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the formyl group.
4-Formyl-3-methyl-1-phenyl-1H-pyrazole: Lacks the thioacetic acid moiety.
Uniqueness
[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid is unique due to the presence of both the formyl and thioacetic acid groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-9-11(7-16)13(19-8-12(17)18)15(14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBIAWJFAYKQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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